Cas no 107294-87-1 (3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide)

3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethylbenzamide
- 3-Amino-N-{2-[(2-hydroxyethyl)sulfonyl]ethyl}benzamide
- Benzamide, 3-amino-N-[2-[(2-hydroxyethyl)sulfonyl]ethyl]-
- ZR CMV2SW2Q
- 3-AMINO-N-[2-(2-HYDROXYETHYL)SULFONYL]ETHYL BENZAMIDE
- 107294-87-1
- 3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide
- SCHEMBL8517143
- AKOS015912014
- 3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide
-
- インチ: InChI=1S/C11H16N2O4S/c12-10-3-1-2-9(8-10)11(15)13-4-6-18(16,17)7-5-14/h1-3,8,14H,4-7,12H2,(H,13,15)
- InChIKey: CNJXPCYNPBIQRD-UHFFFAOYSA-N
- ほほえんだ: OCCS(CCNC(C1=CC=CC(N)=C1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 272.08300
- どういたいしつりょう: 272.08307817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 118Ų
じっけんとくせい
- 密度みつど: 1.361
- ふってん: 625.501°C at 760 mmHg
- フラッシュポイント: 332.091°C
- 屈折率: 1.591
- PSA: 117.87000
- LogP: 1.45860
3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A293785-100mg |
3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethylbenzamide |
107294-87-1 | 100mg |
$ 265.00 | 2022-06-08 | ||
TRC | A293785-250mg |
3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethylbenzamide |
107294-87-1 | 250mg |
$ 550.00 | 2022-06-08 | ||
TRC | A293785-500mg |
3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethylbenzamide |
107294-87-1 | 500mg |
$ 880.00 | 2022-06-08 |
3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide 関連文献
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamideに関する追加情報
Introduction to 3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide (CAS No. 107294-87-1)
3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide, a compound with the chemical identifier CAS No. 107294-87-1, is a specialized molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of benzamide derivatives, which are widely studied for their potential biological activities. The unique structure of this molecule, featuring both amino and sulfonamide functional groups, makes it a promising candidate for further exploration in drug discovery.
The< strong>3-amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide molecule exhibits a complex arrangement of atoms that contributes to its distinctive chemical properties. The presence of an amino group at the 3-position and a sulfonylethyl side chain at the 2-position of the benzamide core imparts both basicity and hydrophilicity, respectively. These features are critical in determining its solubility, reactivity, and potential interactions with biological targets.
In recent years, there has been a growing interest in benzamide derivatives due to their diverse pharmacological effects. Studies have shown that these compounds can modulate various biological pathways, making them valuable in the development of treatments for inflammatory diseases, cancer, and neurological disorders. The< strong>3-amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide is no exception and has been investigated for its potential therapeutic applications.
One of the most compelling aspects of this compound is its ability to interact with specific enzymes and receptors. The sulfonamide moiety, in particular, is known to enhance binding affinity and selectivity, which are crucial factors in drug design. Research has demonstrated that modifications in the sulfonamide group can significantly alter the pharmacokinetic properties of benzamide derivatives. This flexibility allows researchers to fine-tune the molecule's characteristics to optimize its biological activity.
The< strong>CAS No. 107294-87-1 identifier ensures that researchers can reliably obtain and reference this compound for their studies. The CAS registry system provides a standardized way to classify and identify chemical substances, which is essential for academic and industrial research. This compound's entry in the CAS database reflects its significance in the chemical community and underscores its relevance in ongoing scientific investigations.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been employed to identify molecules like< strong>3-amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide that exhibit promising interactions with target proteins. These methods have accelerated the drug discovery process by allowing researchers to predict binding affinities and mechanisms of action before conducting expensive wet-lab experiments.
In addition to computational studies, experimental research has also provided valuable insights into the biological activity of this compound. In vitro assays have shown that< strong>3-amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide can inhibit certain enzymes involved in inflammation and cell proliferation. These findings suggest that it may have therapeutic potential in conditions such as rheumatoid arthritis and certain types of cancer.
The synthesis of< strong>CAS No. 107294-87-1-based compounds presents unique challenges due to their complex structure. However, advances in synthetic chemistry have made it possible to produce these molecules with high purity and yield. Techniques such as multi-step organic synthesis and catalytic processes have been employed to construct the desired framework while maintaining functional group integrity.
The pharmacological profile of< strong>3-amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide is further enhanced by its ability to cross biological membranes. This property is essential for drugs intended to act within the body, as it ensures adequate distribution to target sites. The presence of polar functional groups like the amino and sulfonamide moieties facilitates membrane permeability while maintaining solubility in aqueous environments.
Ongoing research continues to explore new applications for this compound and its derivatives. Scientists are investigating its potential use as an intermediate in the synthesis of more complex molecules or as a lead compound for further optimization through structure-activity relationship (SAR) studies. These efforts aim to uncover novel therapeutic agents with improved efficacy and reduced side effects.
The< strong>CAS No. 107294-87-1 designation ensures that this compound remains a focal point for academic and industrial research endeavors. As our understanding of biological systems grows, so does the demand for innovative chemical entities like< strong>3-amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide. Its unique properties make it a valuable tool for exploring new frontiers in drug discovery and molecular medicine.
107294-87-1 (3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide) 関連製品
- 1427556-45-3(N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine)
- 2640819-16-3(1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one)
- 1806944-70-6(3-Chloro-4-(chloromethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 2227680-83-1((3R)-3-(3-bromopyridin-4-yl)-3-hydroxypropanoic acid)
- 2228999-67-3(3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid)
- 2138036-11-8(4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride)
- 5002-30-2(Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate)
- 895468-31-2(N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide)
- 1361573-19-4(Methyl 3-chloro-6-(2,4,6-trichlorophenyl)picolinate)
- 125518-48-1(5-Bromothiazolidine-2,4-dione)




